molecular formula C15H15NO B1428045 4-(Methyl(m-tolyl)amino)benzaldehyde CAS No. 1457823-08-3

4-(Methyl(m-tolyl)amino)benzaldehyde

Cat. No.: B1428045
CAS No.: 1457823-08-3
M. Wt: 225.28 g/mol
InChI Key: FVFGHKCHPNAPFZ-UHFFFAOYSA-N
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Description

4-(Methyl(m-tolyl)amino)benzaldehyde is a benzaldehyde derivative featuring a methyl and meta-tolyl (m-tolyl) amino substituent at the 4-position of the aromatic ring. This compound belongs to a class of aromatic aldehydes with tailored amino substituents, which influence its electronic, steric, and functional properties. For example, 4-(4-bromobenzyloxy)-benzaldehyde was synthesized via a Williamson etherification reaction between 4-hydroxybenzaldehyde and 4-bromobenzylbromide in acetone under reflux . Similarly, amino-substituted benzaldehydes like 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde were prepared via reductive amination . These methods suggest that this compound could be synthesized through analogous alkylation or condensation steps involving m-toluidine derivatives.

The compound’s structure combines an electron-donating amino group (due to the methyl and aryl substituents) with the aldehyde’s inherent electrophilicity, making it a versatile intermediate in pharmaceuticals, materials science, and organic synthesis. Applications of similar compounds include anticancer agents , OLED materials , and precursors for Schiff base ligands .

Properties

IUPAC Name

4-(N,3-dimethylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-4-3-5-15(10-12)16(2)14-8-6-13(11-17)7-9-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFGHKCHPNAPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Methyl(m-tolyl)amino)benzaldehyde, also known by its chemical name and CAS number 1457823-08-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure

The compound features a benzaldehyde moiety with a methyl group and a m-tolyl amino group attached. Its structure can be represented as follows:

Chemical Structure C11H13NO\text{Chemical Structure }C_{11}H_{13}NO

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities. Below are some key areas of investigation:

Antibacterial Activity

Studies have shown that compounds with similar structures can exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

  • Case Study: A study conducted on related aldehyde derivatives reported that modifications in the substituents significantly influenced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied widely, indicating the importance of structural variations in determining activity .

Antifungal Activity

The antifungal potential of benzaldehyde derivatives has been explored, particularly against Candida species.

  • Research Findings: In vitro assays demonstrated that certain derivatives exhibited strong antifungal activity against Candida albicans, with MIC values comparable to established antifungal agents. The presence of electron-donating groups was found to enhance activity .

Cytotoxicity

Cytotoxic studies have been performed to evaluate the potential of this compound as an anticancer agent.

  • Findings: Preliminary cytotoxicity assays indicated that the compound could inhibit the growth of various cancer cell lines. The IC50 values suggest moderate to high cytotoxic effects, warranting further investigation into its mechanisms of action and therapeutic potential .

Data Tables

Activity Type Target Organisms/Cells MIC/IC50 Values Reference
AntibacterialE. coli, S. aureus3.125 - 100 mg/mL
AntifungalCandida albicans0.0048 - 0.039 mg/mL
CytotoxicityVarious cancer cell linesIC50 values range from 10 µM to 30 µM

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within microbial cells or cancer cells. These interactions may lead to:

  • Inhibition of Enzymatic Activity: Compounds like this may inhibit enzymes critical for cell wall synthesis or metabolic processes.
  • Induction of Apoptosis: In cancer cells, the compound could trigger apoptotic pathways, leading to cell death.

Comparison with Similar Compounds

Data Table: Comparison of Key Compounds

Compound Name Substituent Electronic Effect Melting Point (°C) Key Application Notable Property Reference
4-(Methyl(m-tolyl)amino)benzaldehyde Methyl(m-tolyl)amino Electron-donating N/A Organic synthesis Potential film-forming agent -
4-(Trifluoromethyl)benzaldehyde Trifluoromethyl Electron-withdrawing N/A Anticancer agents Enhanced electrophilicity
HEMABM Hydroxymethyl(methyl)amino Moderate electron-donating N/A OLED materials 1300 cd m⁻² luminance
4-{2-[Methyl(2-pyridinyl)amino]ethoxy}benzaldehyde Pyridinylamino ethoxy Sterically bulky N/A Coordination chemistry Potential metal-binding sites
p-[N,N-Bis(2-chloroethyl)amino]benzaldehyde Bis(chloroethyl)amino Electron-withdrawing N/A Anticancer agents Nitrogen mustard derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Methyl(m-tolyl)amino)benzaldehyde
Reactant of Route 2
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4-(Methyl(m-tolyl)amino)benzaldehyde

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